1,1'-(4-Methyl-1,3-phenylene)bis(3-methyl-1H-pyrrole-2,5-dione)
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Overview
Description
1,1’-(4-Methyl-1,3-phenylene)bis(3-methyl-1H-pyrrole-2,5-dione) is a chemical compound known for its unique structure and properties It is a derivative of pyrrole-2,5-dione and is characterized by the presence of a 4-methyl-1,3-phenylene group linking two 3-methyl-1H-pyrrole-2,5-dione units
Preparation Methods
The synthesis of 1,1’-(4-Methyl-1,3-phenylene)bis(3-methyl-1H-pyrrole-2,5-dione) involves several steps. One common method is the reaction of 4-methyl-1,3-phenylenediamine with maleic anhydride in the presence of a suitable solvent and catalyst. The reaction conditions typically include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1,1’-(4-Methyl-1,3-phenylene)bis(3-methyl-1H-pyrrole-2,5-dione) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other atoms or groups.
Scientific Research Applications
1,1’-(4-Methyl-1,3-phenylene)bis(3-methyl-1H-pyrrole-2,5-dione) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of rubber chemicals as an anti-reversion agent.
Mechanism of Action
The mechanism of action of 1,1’-(4-Methyl-1,3-phenylene)bis(3-methyl-1H-pyrrole-2,5-dione) involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1,1’-(4-Methyl-1,3-phenylene)bis(3-methyl-1H-pyrrole-2,5-dione) can be compared with other similar compounds, such as:
1,1’-(4-Methyl-1,3-phenylene)bis(3-butylurea): This compound has a similar structure but with butyl groups instead of pyrrole-2,5-dione units.
1,1’-(4-Methyl-1,3-phenylene)bis(3-(3-pyridylmethyl)urea): This compound features pyridylmethyl groups instead of pyrrole-2,5-dione units.
1,1’-(4-Methyl-1,3-phenylene)bis(3-ethylurea): This compound has ethyl groups instead of pyrrole-2,5-dione units. The uniqueness of 1,1’-(4-Methyl-1,3-phenylene)bis(3-methyl-1H-pyrrole-2,5-dione) lies in its specific structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
119465-21-3 |
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Molecular Formula |
C17H14N2O4 |
Molecular Weight |
310.30 g/mol |
IUPAC Name |
3-methyl-1-[4-methyl-3-(3-methyl-2,5-dioxopyrrol-1-yl)phenyl]pyrrole-2,5-dione |
InChI |
InChI=1S/C17H14N2O4/c1-9-4-5-12(18-14(20)6-10(2)16(18)22)8-13(9)19-15(21)7-11(3)17(19)23/h4-8H,1-3H3 |
InChI Key |
VRJJRMZNMQVVDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C=C(C2=O)C)N3C(=O)C=C(C3=O)C |
Origin of Product |
United States |
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